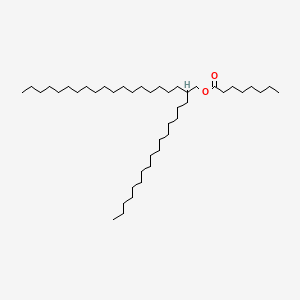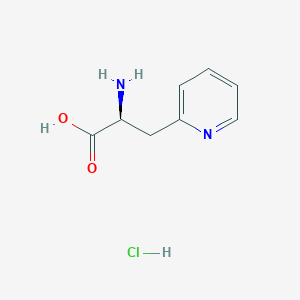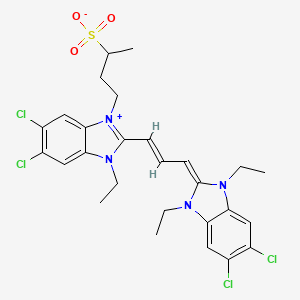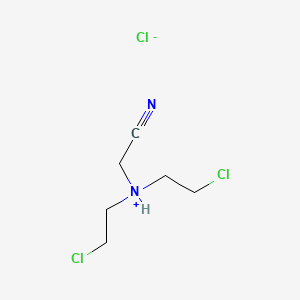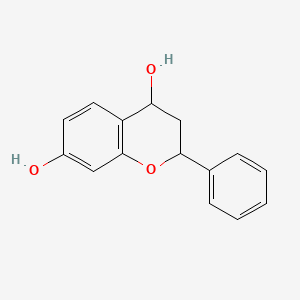
2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol, also known as 2-Phenylchroman, is a member of the flavan class of compounds. It is characterized by a 3,4-dihydro-2-phenyl-2H-1-benzopyran skeleton with hydroxyl groups at the 4 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 2’-hydroxychalcones. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid under reflux .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of flavones or flavanones. These processes are optimized for higher yields and purity, often using metal catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Flavanones: Compounds with a similar 3,4-dihydro-2-aryl-2H-1-benzopyran skeleton but different functional groups.
Flavones: Differ by having a double bond between the 2 and 3 positions and a carbonyl group at the 4 position.
Isoflavones: Similar structure but with the phenyl group at the 3 position instead of the 2 position.
Uniqueness
3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research .
Properties
CAS No. |
72594-23-1 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-phenyl-3,4-dihydro-2H-chromene-4,7-diol |
InChI |
InChI=1S/C15H14O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,13-14,16-17H,9H2 |
InChI Key |
KYPVDKAIGIDYLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)O)OC1C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)

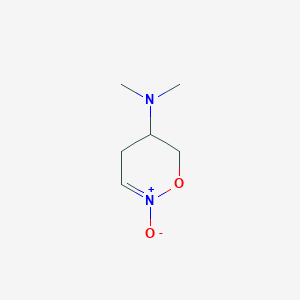
![4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B13781236.png)
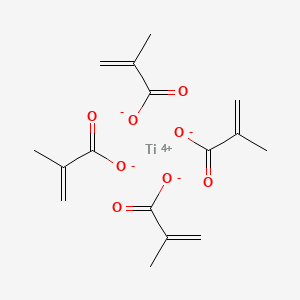
![5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B13781258.png)
![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
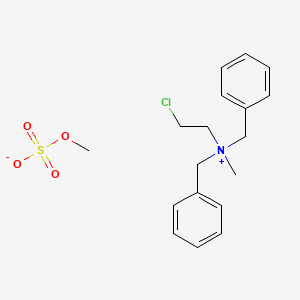
![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
